(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807348
InChI: InChI=1S/C10H10BNO4/c1-16-10(13)8-4-6(11(14)15)5-9-7(8)2-3-12-9/h2-5,12,14-15H,1H3
SMILES: B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O
Molecular Formula: C10H10BNO4
Molecular Weight: 219.00 g/mol

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid

CAS No.:

Cat. No.: VC13807348

Molecular Formula: C10H10BNO4

Molecular Weight: 219.00 g/mol

* For research use only. Not for human or veterinary use.

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid -

Specification

Molecular Formula C10H10BNO4
Molecular Weight 219.00 g/mol
IUPAC Name (4-methoxycarbonyl-1H-indol-6-yl)boronic acid
Standard InChI InChI=1S/C10H10BNO4/c1-16-10(13)8-4-6(11(14)15)5-9-7(8)2-3-12-9/h2-5,12,14-15H,1H3
Standard InChI Key RCCWPFZOCPWTNB-UHFFFAOYSA-N
SMILES B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O
Canonical SMILES B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O

Introduction

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to an indole ring, which is further substituted with a methoxycarbonyl group. This compound is of interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the boronic acid moiety allows it to form stable complexes with biological molecules, making it useful for the design of enzyme inhibitors and other bioactive compounds.

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition or modulation of enzymatic activities. This interaction is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Biological Activity

The biological activity of this compound primarily stems from its ability to form stable complexes with biological molecules. The boronic acid moiety can interact with hydroxyl and amino groups, leading to the modulation of enzymatic activities. This makes it a valuable tool in drug development for targeting specific enzymes or proteins involved in disease pathways.

Biological Activity Table

ActivityDescription
Enzyme InhibitionForms stable complexes with enzymes, modulating their activity
Bioactive Compound DesignUseful in designing compounds that interact with biological targets
Therapeutic PotentialPotential applications in treating diseases by inhibiting specific enzymes

Synthesis and Applications

While specific synthesis methods for (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid are not detailed in the available literature, boronic acids are generally synthesized through reactions involving boronic esters or other boron-containing precursors. The compound's applications range from serving as a reagent in organic synthesis to acting as a therapeutic agent against various diseases.

Synthesis and Applications Table

ApplicationDescription
Organic SynthesisUsed as a reagent in various organic reactions
Therapeutic AgentPotential use in treating diseases by inhibiting specific enzymes
Drug DevelopmentUseful in designing bioactive compounds

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